Product packaging for HIF-2alpha-IN-4(Cat. No.:)

HIF-2alpha-IN-4

Cat. No.: B10783742
M. Wt: 287.3 g/mol
InChI Key: OOGAPDPPVHJYGJ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIF-2alpha-IN-4 is a small molecule investigational compound designed to selectively target and inhibit Hypoxia-Inducible Factor 2 alpha (HIF-2α) . HIF-2α is a master transcriptional regulator of the cellular response to low oxygen (hypoxia) and is a key oncogenic driver in several cancers, most notably in clear cell renal cell carcinoma (ccRCC) where it is frequently stabilized due to VHL gene mutations . The compound exerts its function by allosterically binding to a specific pocket within the PAS-B domain of HIF-2α . This binding induces conformational changes that prevent HIF-2α from dimerizing with its obligatory partner, ARNT (HIF-1β), thereby blocking the transcription of a network of genes involved in tumorigenesis . The targeted genes promoted by HIF-2α include those associated with angiogenesis (e.g., VEGFA), cell proliferation (e.g., CCND1, TGF-α), and metastasis, which collectively support tumor growth, adaptation, and therapeutic resistance . By precisely disrupting this pathway, this compound provides a valuable research tool for exploring oncogenic addiction to HIF-2α, understanding mechanisms of intrinsic and acquired resistance to HIF-2α blockade, and evaluating potential combination therapy strategies in preclinical models . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O4S2 B10783742 HIF-2alpha-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O4S2

Molecular Weight

287.3 g/mol

IUPAC Name

methyl 3-[(2Z)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate

InChI

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7-

InChI Key

OOGAPDPPVHJYGJ-GHXNOFRVSA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)N/N=C(/C#N)\S(=O)(=O)C

Canonical SMILES

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C

Origin of Product

United States

Molecular and Cellular Biology of Hif 2alpha: a Research Perspective

Structural Characterization and Functional Domain Architecture of HIF-2alpha

The HIF-2alpha protein comprises several distinct functional domains that govern its dimerization, DNA binding, stability, and transcriptional activity. These domains work in concert to ensure a precise and robust response to changes in cellular oxygen levels.

Basic Helix-Loop-Helix (bHLH) Domain in Protein Dimerization and DNA Binding

The N-terminus of HIF-2alpha harbors a highly conserved basic helix-loop-helix (bHLH) domain. plos.orgnih.govnih.gov This structural motif is essential for the formation of a heterodimer with its constitutively expressed binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1beta. nih.govnih.govnih.gov The two helix regions facilitate the dimerization interface with ARNT, while the adjacent basic region directly interacts with the DNA. nih.gov This dimerization is a prerequisite for the transcriptional activity of HIF-2alpha, as the heterodimeric complex is the functional unit that recognizes and binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes. nih.gov The bHLH domain, therefore, serves a dual function critical for mediating the transcriptional output of the hypoxic response.

Oxygen-Dependent Degradation Domain (ODDD) in Protein Stability

The central region of the HIF-2alpha protein contains the oxygen-dependent degradation domain (ODDD), a key element in the regulation of its stability. embopress.orgbiorxiv.org Under normoxic (normal oxygen) conditions, specific proline residues within the ODDD (Pro405 and Pro531 in human HIF-2alpha) are hydroxylated by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs). nih.govbiorxiv.orgmdpi.com This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is a component of an E3 ubiquitin ligase complex. embopress.orgwikipedia.org The binding of VHL to the hydroxylated ODDD leads to the polyubiquitination of HIF-2alpha, targeting it for rapid degradation by the proteasome. wikipedia.orgnih.gov Conversely, under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. nih.gov Consequently, HIF-2alpha is not hydroxylated, escapes VHL-mediated degradation, and accumulates in the cell. nih.gov Deletion of the ODDD results in a constitutively stable and active form of the protein, highlighting the critical role of this domain in oxygen-dependent regulation. nih.gov

Transactivation Domains (TADs) in Transcriptional Activation

HIF-2alpha possesses two transactivation domains (TADs), an N-terminal TAD (N-TAD) and a C-terminal TAD (C-TAD), which are responsible for recruiting the transcriptional machinery to activate gene expression. nih.govbiorxiv.org Both the N-TAD and C-TAD are important for the optimal transcriptional activity of HIF-2alpha. nih.govnih.gov These domains function by interacting with transcriptional coactivators, such as CBP/p300. nih.govnih.gov Interestingly, the TADs, particularly the N-TAD, play a role in conferring target gene specificity to HIF-2alpha, allowing it to regulate a distinct set of genes compared to the closely related HIF-1alpha. nih.govnih.gov The activity of the C-TAD is also regulated by an oxygen-dependent hydroxylation event. The enzyme Factor Inhibiting HIF (FIH-1) hydroxylates an asparagine residue (Asn847) within the C-TAD under normoxic conditions, which blocks its interaction with coactivators and thereby inhibits its transcriptional activity. nih.govbiorxiv.org

Intricate Regulatory Mechanisms Governing HIF-2alpha Protein Stability and Activity

The stability and transcriptional activity of HIF-2alpha are meticulously controlled by a series of post-translational modifications that are exquisitely sensitive to cellular oxygen levels. These regulatory mechanisms ensure that HIF-2alpha is only active when and where it is needed, preventing inappropriate gene activation.

Prolyl Hydroxylation by PHDs and Ubiquitination by VHL E3 Ligase Complex

The canonical pathway for HIF-2alpha degradation is initiated by the hydroxylation of specific proline residues within its ODDD by prolyl hydroxylase domain proteins (PHDs). mdpi.comnih.govnih.gov There are three main PHD isoforms (PHD1, PHD2, and PHD3) that can hydroxylate HIF-alpha subunits, and they exhibit some non-redundant functions and differential regulation. elsevierpure.com This hydroxylation reaction requires molecular oxygen, iron (Fe2+), and 2-oxoglutarate as co-substrates. nih.gov In the presence of sufficient oxygen, the hydroxylated proline residues are recognized by the von Hippel-Lindau (VHL) protein. embopress.orgwikipedia.org VHL is the substrate recognition component of an E3 ubiquitin ligase complex that also includes Elongin B, Elongin C, and Cullin 2. mdpi.com Upon binding, this complex polyubiquitinates HIF-2alpha, marking it for destruction by the 26S proteasome. wikipedia.orgnih.gov This oxygen-dependent degradation pathway ensures that HIF-2alpha levels remain low under normoxic conditions.

Regulatory ProteinFunctionTarget Residues in HIF-2alphaCondition for Activity
Prolyl Hydroxylase Domain proteins (PHDs)Catalyze the hydroxylation of proline residues.Pro405, Pro531Normoxia
von Hippel-Lindau (VHL) E3 Ligase ComplexRecognizes hydroxylated HIF-2alpha and mediates its ubiquitination.Hydroxylated Pro405 and Pro531Normoxia
Factor Inhibiting HIF (FIH-1)Catalyzes the hydroxylation of an asparagine residue.Asn847Normoxia

Hypoxia-Induced Stabilization and Nuclear Translocation

Under normal oxygen conditions (normoxia), the Hypoxia-Inducible Factor-2alpha (HIF-2alpha) subunit is kept at very low levels through a continuous process of synthesis and degradation. This regulation is primarily mediated by a class of enzymes called prolyl hydroxylase domain (PHD) proteins. mdpi.comnih.govfrontiersin.org These enzymes use molecular oxygen as a substrate to hydroxylate specific proline residues (Pro-405 and Pro-531) within the oxygen-dependent degradation domain (ODDD) of HIF-2alpha. nih.govfrontiersin.org This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. mdpi.comnih.govnih.gov Upon binding, the VHL complex polyubiquitinates HIF-2alpha, marking it for rapid degradation by the 26S proteasome. nih.gov

When cellular oxygen levels decrease (hypoxia), the activity of the PHD enzymes is inhibited due to the lack of their essential oxygen substrate. nih.govnih.govwikipedia.org This prevents the hydroxylation of HIF-2alpha. nih.govnih.gov Consequently, VHL can no longer recognize and bind to HIF-2alpha, halting its ubiquitination and subsequent degradation. nih.gov The stabilized HIF-2alpha protein then accumulates in the cytoplasm and translocates to the nucleus. nih.govnih.govrndsystems.com The nuclear import of HIF-2alpha is an active process involving the classical importin alpha/beta pathway, which recognizes nuclear localization signals (NLS) within the HIF-2alpha protein structure. frontiersin.orgnih.gov While HIF-1alpha has a more uniform distribution within the nucleus, HIF-2alpha has been observed to localize into distinct nuclear speckles or puncta, which may influence its stability and gene-regulatory activity. royalsocietypublishing.orgnih.govresearchgate.netmanchester.ac.uk

Consequences of VHL Inactivation Leading to Constitutive HIF-2alpha Activation in Research Models

Inactivation of the VHL tumor suppressor gene is a key event in several cancers, most notably clear cell renal cell carcinoma (ccRCC). nih.govmdpi.com Loss of functional VHL protein disrupts the oxygen-sensing pathway, leading to the stabilization and accumulation of HIF-alpha subunits, irrespective of oxygen availability. nih.govmdpi.com This results in the constitutive (continuous) activation of HIF-2alpha signaling, a state sometimes referred to as pseudohypoxia. wikipedia.org

Research models with tissue-specific VHL inactivation have been instrumental in elucidating the downstream consequences of unchecked HIF-2alpha activity.

Renal Pathologies : In mouse models, biallelic inactivation of VHL in renal tubular epithelial cells enables the expression of HIF-2alpha, which is normally repressed in these cells. researchgate.net This sustained, unphysiological expression of HIF-2alpha can lead to the formation of renal cysts and fibrosis. nih.govresearchgate.net While HIF-2alpha activation is a critical step, it is generally considered insufficient on its own to induce tumors, suggesting other genetic events are required for full malignant transformation. nih.govresearchgate.net In human ccRCC, where VHL is commonly mutated, HIF-2alpha is considered the primary driver of tumorigenesis, promoting cell proliferation and angiogenesis. mdpi.commdpi.com

Vascular Abnormalities : Inactivation of pVHL in murine hepatocytes leads to the development of vascular tumors (hemangiomas) in the liver. nih.gov Genetic studies in these models have demonstrated that this phenotype is dependent on HIF-2alpha, not HIF-1alpha. nih.gov This HIF-2-dependent tumorigenesis is associated with an increase in the expression of genes involved in angiogenesis. nih.gov

Metabolic Dysregulation : VHL-deficient hepatocytes also exhibit severe steatohepatitis (fatty liver disease), a phenotype that is also driven by HIF-2alpha. nih.gov

Neuroendocrine Tumors : While loss of VHL function is linked to paragangliomas, research in neuroblastoma models (which also arise from the sympathetic nervous system) shows that a total loss of pVHL can impair cancer cell fitness due to excessive HIF-2alpha activity. pnas.org This suggests that HIF-2alpha activity must be within a specific range for tumor development in this context. pnas.org

Phenotypes in VHL Inactivation Research Models
Tissue/Cell Type of VHL InactivationPrimary PhenotypeKey HIF-2alpha RoleReference Finding
Renal Tubular EpitheliumRenal Cysts, FibrosisDrives dedifferentiation and pathogenic changesKnockout of VHL in the mouse tubular apparatus enables HIF-2α expression, leading to fibrosis and cysts. researchgate.net
HepatocytesCavernous Hemangiomas, SteatohepatitisMediates vascular tumorigenesis and fat accumulationInactivation of pVHL in hepatocytes results in severe HIF-2-dependent steatohepatitis and hemangiomas. nih.gov
Neuroblastoma CellsImpaired Cell Fitness/ProliferationExcessive activity becomes detrimental to tumor cellsTotal loss of pVHL function profoundly impairs the fitness of neuroblastoma cell lines in a HIF-2-dependent manner. pnas.org

Non-Hypoxic Regulatory Pathways Modulating HIF-2alpha Levels

While hypoxia is the primary regulator of HIF-2alpha stability, its levels and activity can also be modulated by pathways independent of oxygen availability. mdpi.com This non-canonical regulation can occur at the level of mRNA transcription, protein synthesis, or protein stabilization. mdpi.com

Several signaling pathways, often activated by growth factors and cytokines, can enhance HIF-2alpha expression. For instance, the PTEN/PI3K/AKT signaling axis has been shown to increase HIF-2alpha expression and stability through a mechanism dependent on mTORC2. mdpi.com Additionally, signaling through receptors for growth factors can lead to increased HIF-2alpha protein synthesis.

Epigenetic mechanisms also play a significant role. Histone deacetylases (HDACs) and sirtuins (SIRTs) can influence HIF-1alpha regulation, and demethylases can increase its transcriptional activity. mdpi.com Furthermore, factors like nitric oxide (NO) can influence the metabolic state of the cell, which in turn can affect PHD activity and HIF-alpha stability even under hypoxic conditions. nih.gov For example, a HIF-1-driven switch to glycolysis can reduce mitochondrial oxygen consumption, which may partially reactivate PHDs, affecting the relative stability of HIF-1alpha versus HIF-2alpha during prolonged hypoxia. nih.gov

Transcriptional Regulation Mediated by the HIF-2alpha/ARNT Complex

Formation of the Active HIF-2alpha/Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) Heterodimer

Once stabilized and translocated to the nucleus, HIF-2alpha must form a heterodimer with a constitutively expressed binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1beta. nih.govrndsystems.comersnet.org This dimerization is essential for its function as a transcription factor. kenyon.edu

Both HIF-2alpha and ARNT are members of the basic helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of transcription factors. ersnet.orgkenyon.edupnas.org Their structure includes:

bHLH domain : Responsible for DNA binding. kenyon.edupnas.org

PAS domains (PAS-A and PAS-B) : Mediate the dimerization between the two subunits. ersnet.orgkenyon.edupnas.org

Recognition and Binding to Hypoxia-Responsive Elements (HREs) on Target Genes

The active HIF-2alpha/ARNT heterodimer functions by binding to specific DNA sequences known as Hypoxia-Responsive Elements (HREs) located in the promoter or enhancer regions of target genes. nih.govrndsystems.comkenyon.edu The binding of the complex to HREs initiates the recruitment of transcriptional coactivators, such as p300/CBP, which then drives the transcription of these genes. nih.govrndsystems.comnih.gov

The core consensus sequence for an HRE is 5'-RCGTG-3' (where R is a purine, either A or G). frontiersin.orgwikipedia.orgnih.gov The bHLH domains of both HIF-2alpha and ARNT are responsible for making direct contact with the DNA in the major groove of the HRE sequence. kenyon.edu Although both HIF-1alpha and HIF-2alpha recognize this same core sequence, the context of the surrounding DNA and interactions with other transcription factors can influence binding specificity. nih.gov Interestingly, HIF-2alpha has also been found to bind to a reverse order HRE (5'-CACGY-3') in the promoter of at least one target gene. nih.gov The presence of an adjacent hypoxia ancillary sequence (HAS) can also enhance the functional activation of an HRE. frontiersin.org

Distinct and Overlapping Gene Regulatory Networks of HIF-2alpha

While HIF-1alpha and HIF-2alpha are structurally similar, bind to the same core HRE, and share ARNT as a dimerization partner, they regulate both shared and unique sets of target genes. nih.gov These differences contribute to their distinct biological roles. HIF-1alpha is often associated with the acute response to hypoxia and the regulation of genes involved in glycolysis. nih.govresearchgate.netresearchgate.net In contrast, HIF-2alpha levels remain elevated during more prolonged or chronic hypoxia and it regulates a distinct set of genes involved in processes like erythropoiesis, angiogenesis, and cell proliferation. nih.govnih.govresearchgate.net

Overlapping Targets : Many genes are regulated by both isoforms, including Vascular Endothelial Growth Factor (VEGF) and the glucose transporter GLUT1, which are crucial for angiogenesis and glucose metabolism, respectively. aacrjournals.orgnih.gov

HIF-1alpha-Specific Targets : Genes encoding many glycolytic enzymes, such as Phosphoglycerate Kinase (PGK) and Lactate Dehydrogenase A (LDHA), are preferentially regulated by HIF-1alpha. nih.govnih.gov

HIF-2alpha-Specific Targets : Key HIF-2alpha-specific target genes include Erythropoietin (EPO), which is critical for red blood cell production, Cyclin D1 (CCND1), and PAI-1. nih.goversnet.orgnih.gov In endothelial cells, HIF-2alpha has been shown to regulate a much larger set of genes than HIF-1alpha. nih.gov

The specificity of gene regulation is thought to arise from several factors, including differences in their transactivation domains, differential expression patterns in various cell types, and cooperation with other cell-type-specific transcription factors, such as the Ets family of proteins which cooperate specifically with HIF-2alpha. nih.govresearchgate.net

Examples of HIF-2alpha Target Genes
GeneFunctionRegulation TypeReference Finding
EPO (Erythropoietin)Stimulates red blood cell productionPrimarily HIF-2alphaHIF-2α regulates erythropoiesis and binds the endogenous Epo 3' enhancer HRE. nih.gov
VEGFA (Vascular Endothelial Growth Factor A)Promotes angiogenesisShared (HIF-1alpha & HIF-2alpha)Both isoforms contribute to VEGF expression, with HIF-2α being a primary regulator in VHL-deficient renal cancer cells. aacrjournals.org
CCND1 (Cyclin D1)Cell cycle progressionPrimarily HIF-2alphaTreatment of 786-O cells with a HIF-2α inhibitor reduces CCND1 mRNA expression. ersnet.org
GLUT1 (SLC2A1)Glucose transportShared (HIF-1alpha & HIF-2alpha)HIF-2α primarily regulates GLUT-1 gene expression in renal carcinoma cells. aacrjournals.org
PAI-1 (SERPINE1)Plasminogen activation inhibitorPrimarily HIF-2alphaHIF-2α siRNA significantly inhibits PAI-1 mRNA expression in RCC4 cells. aacrjournals.org
PGK (Phosphoglycerate Kinase)GlycolysisPrimarily HIF-1alphaHIF-1α uniquely stimulates the expression of glycolytic enzymes like PGK. nih.gov
Angiogenesis-Related Genes (e.g., VEGF, EPO, VEGFR-1, VEGFR-2)

HIF-2α is a potent regulator of angiogenesis, the formation of new blood vessels. nih.gov It directly activates the transcription of several key pro-angiogenic factors. One of the most critical targets is Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of vascular endothelial cells. nih.govnih.govnih.gov While both HIF-1α and HIF-2α can induce VEGF, HIF-2α appears to be a preferential activator in certain cellular contexts and is particularly important for sustaining VEGF expression during chronic hypoxia. nih.govmdpi.comresearchgate.net

In addition to VEGF, HIF-2α also drives the expression of:

Erythropoietin (EPO) : A hormone that stimulates red blood cell production and also exhibits angiogenic properties. nih.govnih.gov

VEGF Receptor 1 (VEGFR-1 or Flt-1) and VEGF Receptor 2 (VEGFR-2 or Flk-1) : The expression of these receptors on endothelial cells is also regulated by HIF-2α, which sensitizes the cells to VEGF signaling and amplifies the angiogenic response. nih.govviamedica.pl

This coordinated upregulation of both the ligand (VEGF) and its receptors (VEGFRs) underscores the central role of HIF-2α in driving robust and sustained angiogenesis. nih.gov

Table 1: HIF-2α Target Genes in Angiogenesis

Gene Function in Angiogenesis Reference
VEGF Stimulates endothelial cell proliferation and migration. nih.govnih.gov
EPO Promotes erythropoiesis and has pro-angiogenic effects. nih.govnih.gov
VEGFR-1 Modulates VEGF signaling and endothelial cell function. nih.gov
VEGFR-2 Primary receptor for VEGF-mediated angiogenic signals. nih.govviamedica.pl
Genes Governing Cell Proliferation and Growth (e.g., c-Myc, Cyclin D1, TGF-alpha)

HIF-2α plays a significant role in promoting cell proliferation, a function that often contrasts with the cell cycle arrest typically induced by HIF-1α. nih.govphysiology.org This proliferative effect is largely mediated through its interaction with the proto-oncogene c-Myc . While HIF-1α antagonizes c-Myc activity, HIF-2α has been shown to enhance c-Myc's transcriptional activity, leading to cell cycle progression. nih.govnih.govnih.gov This enhancement promotes neoplastic progression in certain contexts, such as in von Hippel-Lindau (VHL)-deficient renal clear cell carcinoma. nih.govnih.gov

HIF-2α also directly activates the transcription of genes that drive cell division and growth, including:

Cyclin D1 : A key regulatory protein that governs the transition from the G1 to the S phase of the cell cycle. nih.gov

Transforming Growth Factor-alpha (TGF-α) : A potent mitogen that stimulates cell proliferation. nih.govnih.gov

By enhancing the activity of a master regulator of proliferation like c-Myc and directly upregulating critical cell cycle components, HIF-2α contributes significantly to cell growth and tumor progression. nih.govnih.govoup.com

Metabolic Pathway Modulation (Distinction from HIF-1alpha Regulation)

Cellular metabolism undergoes significant reprogramming under hypoxia to adapt to reduced oxygen availability, and HIF-1α and HIF-2α play distinct roles in this process. mdpi.com HIF-1α is widely considered the master regulator of the metabolic shift to glycolysis, as it upregulates nearly all enzymes involved in the glycolytic pathway. pediaa.comresearchgate.net This allows for ATP production in an oxygen-independent manner. wikipedia.org

In contrast, HIF-2α's role in metabolism is more nuanced and appears to be involved in adaptation to chronic hypoxia. mdpi.comresearchgate.net While both isoforms regulate some common metabolic genes, such as glucose transporters, HIF-1α is the primary driver of the acute glycolytic switch. nih.govmdpi.com HIF-2α, on the other hand, has a wider influence on energy homeostasis and biosynthetic pathways, and in some contexts, regulates lipoprotein metabolism. mdpi.compediaa.com The balance between HIF-1α and HIF-2α, often referred to as the "HIF switch," dictates the specific metabolic phenotype of a cell, with HIF-1α dominating the acute response and HIF-2α contributing to long-term adaptation. mdpi.comresearchgate.net

Table 2: Distinction in Metabolic Regulation by HIF-α Isoforms

Feature HIF-1α Regulation HIF-2α Regulation Reference
Primary Role Acute response to hypoxia; master regulator of glycolysis. Sustained response to chronic hypoxia; energy homeostasis. mdpi.comresearchgate.net
Key Pathways Upregulation of glycolytic enzymes. Regulation of lipoprotein metabolism, biosynthetic pathways. mdpi.compediaa.com
Outcome Rapid shift from oxidative phosphorylation to glycolysis. Long-term metabolic adaptation and cell survival. mdpi.comnih.gov
Genes Associated with Cellular Migration and Metastasis (e.g., CXCR4, LOX, TWIST1)

HIF-2α is increasingly recognized as a key driver of tumor cell migration, invasion, and metastasis. patsnap.comtandfonline.comoup.com It achieves this by transcriptionally activating a suite of genes that remodel the extracellular matrix and enhance cell motility.

Key metastatic genes targeted by HIF-2α include:

CXCR4 : This chemokine receptor, when activated by its ligand CXCL12, mediates cell migration and is strongly associated with site-directed metastasis. Studies have shown that HIF-2α directly activates CXCR4 expression, promoting the invasive potential of tumor cells. nih.gov

LOX (Lysyl Oxidase) : This enzyme is critical for cross-linking collagen and elastin in the extracellular matrix. Its upregulation by HIF-2α modifies the tumor microenvironment to facilitate invasion and metastasis. nih.gov

TWIST1 : A pivotal transcription factor that induces the epithelial-to-mesenchymal transition (EMT), a process where stationary epithelial cells acquire migratory, mesenchymal properties. TWIST1 is a direct target gene of HIF-2α, providing a clear mechanism for how hypoxia promotes a metastatic phenotype. nih.govnih.gov

The activation of these specific targets highlights HIF-2α's role in orchestrating the complex processes that allow cancer cells to escape the primary tumor and colonize distant sites. tandfonline.comnih.gov

Role in Immune Evasion Pathways (e.g., PD-L1)

Hypoxia within the tumor microenvironment is a major factor in helping cancer cells evade the immune system. nih.gov HIF-2α contributes to this immune escape, in part by regulating the expression of immune checkpoint molecules. One of the most important of these is Programmed Death-Ligand 1 (PD-L1) . researchgate.net When expressed on tumor cells, PD-L1 binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses the anti-tumor immune response. researchgate.net

In certain cancers, such as clear cell renal cell carcinoma where the VHL gene is mutated, HIF-2α is constitutively stabilized and directly binds to the promoter of the PD-L1 gene to upregulate its expression. researchgate.net This HIF-2α-driven expression of PD-L1 is a direct mechanism by which hypoxic tumors can create an immunosuppressive microenvironment and evade destruction by the immune system. nih.govresearchgate.netyoutube.com While HIF-1α has also been shown to regulate PD-L1, the role of HIF-2α is prominent in specific tumor types. nih.govnih.gov

Non-Transcriptional Effects and Interacting Signaling Pathways

Beyond its direct role as a transcription factor, HIF-2α also influences cellular behavior through crosstalk with other critical signaling pathways. These non-transcriptional functions contribute to its diverse impact on cell proliferation and differentiation. nih.gov

Crosstalk with Notch Signaling Pathway

The interaction between HIF-2α and the Notch signaling pathway is bidirectional and complex, playing a critical role in tumorigenesis and the maintenance of cancer stem cells. frontiersin.org The Notch pathway is a highly conserved signaling system that regulates cell fate decisions. researchgate.netscispace.com

Research has revealed several points of interaction:

Notch Regulates HIF-2α : Activation of the Notch intracellular domain (NICD), the active component of the pathway, can upregulate HIF-2α at the transcriptional level. nih.gov This suggests that in some contexts, Notch signaling can drive a hypoxic response.

HIF-2α Regulates Notch : Conversely, HIF-2α can activate the Notch pathway, contributing to a stem cell-like phenotype and resistance to therapy in some cancer cells. frontiersin.org

Shared Regulators : Both HIF-α and Notch ICD are substrates for the asparaginyl hydroxylase FIH-1, which negatively regulates both pathways. Under hypoxia, FIH-1 activity is reduced, leading to the activation of both HIF and Notch signaling. researchgate.netnih.gov

This intricate crosstalk indicates that HIF-2α and Notch are part of an integrated signaling network that allows cells to coordinate their responses to microenvironmental cues like hypoxia with developmental programs that control cell fate. frontiersin.orgmdpi.com

Functional Interactions with the c-Myc Pathway

Hypoxia-inducible factor 2-alpha (HIF-2α) engages in a complex and significant functional interplay with the c-Myc pathway, a central regulator of cellular proliferation and metabolism. oncotarget.comoncotarget.com Unlike HIF-1α, which often antagonizes c-Myc function, HIF-2α has been shown to enhance c-Myc's transcriptional activity, thereby promoting cell cycle progression. nih.govnih.govnih.gov This interaction is crucial in various physiological and pathological contexts, particularly in the development and progression of certain cancers like von Hippel-Lindau (VHL)-deficient renal clear cell carcinoma (RCC). nih.govnih.gov

The molecular basis for this interaction involves HIF-2α promoting the binding of c-Myc to the promoters of its target genes. nih.govnih.gov Research indicates that HIF-2α can stabilize the c-Myc/Max complex, a heterodimer essential for c-Myc's transcriptional function. oncotarget.comnih.gov Furthermore, HIF-2α's interaction with other transcription factors, such as Sp1 and Miz1, at c-Myc-regulated promoters contributes to this enhanced activity. nih.govnih.gov This collaboration leads to altered expression of genes that are critical for cell proliferation. For instance, HIF-2α can augment the c-Myc-mediated expression of genes that drive cell cycle progression, such as Cyclin D2 and E2F1. nih.gov Conversely, it can also enhance the c-Myc-dependent repression of cell cycle inhibitors like p21 and p27. nih.govmdpi.com

In some cellular contexts, such as colon cancer cells under chronic hypoxia, the relationship can be different. Studies have shown that prolonged hypoxia leads to an accumulation of HIF-2α, which can, in turn, downregulate c-Myc expression. oncotarget.com This suggests that the nature of the functional interaction between HIF-2α and c-Myc can be context-dependent, varying with cell type and the duration of hypoxic exposure. oncotarget.comnih.gov However, in many cancer types, the cooperative relationship between HIF-2α and c-Myc is a key driver of tumorigenesis. nih.govmdpi.com This is exemplified in VHL-deficient RCC, where HIF-2α is the primary driver of tumor growth, partly through its positive regulation of c-Myc activity. nih.govphysiology.org

Table 1: Summary of Research Findings on HIF-2α and c-Myc Interaction

Finding Cell/System Studied Effect Reference
HIF-2α enhances c-Myc transcriptional activity Renal clear cell carcinoma (RCC), NIH3T3 cells Promotes cell cycle progression nih.gov
HIF-2α stabilizes c-Myc-Max complexes General mechanism Promotes DNA binding of c-Myc oncotarget.com
HIF-2α interacts with Sp1, Miz1, and Max at c-Myc promoters Multiple cell lines Enhances transcriptional effects on c-Myc target genes nih.govnih.gov
Knockdown of HIF-2α increases c-Myc levels in chronic hypoxia Colon cancer cells (HCT116, SW480) Suggests HIF-2α downregulates c-Myc in this context oncotarget.com
HIF-2α augments c-Myc transformation Primary mouse embryo fibroblasts (MEFs) Enhances neoplastic progression nih.govnih.gov

Influence on Cell Cycle Progression

HIF-2α exerts a significant influence on cell cycle progression, primarily by promoting the transition from the G1 to the S phase. nih.govnih.gov This contrasts with the role of HIF-1α, which is often associated with cell cycle arrest. nih.govcore.ac.uk The pro-proliferative effect of HIF-2α is mediated through its regulation of key cell cycle control proteins. mdpi.com

One of the primary mechanisms by which HIF-2α drives cell cycle progression is through the transcriptional activation of the CCND1 gene, which encodes Cyclin D1. nih.govmdpi.com Cyclin D1 is a critical regulator of the G1 phase of the cell cycle. It forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which then phosphorylates the retinoblastoma protein (pRB). nih.gov This phosphorylation event leads to the release of the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and entry into the S phase. nih.gov In renal clear cell carcinoma (ccRCC), the dependence on HIF-2α for proliferation is strongly linked to its ability to maintain high levels of Cyclin D1. nih.govbroadinstitute.org

In addition to upregulating positive regulators of the cell cycle, HIF-2α also contributes to the downregulation of cell cycle inhibitors. As mentioned in the previous section, through its enhancement of c-Myc activity, HIF-2α can suppress the expression of the cyclin-dependent kinase inhibitors p21 and p27. nih.govmdpi.comcore.ac.uk These proteins normally act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes. mdpi.com By reducing their levels, HIF-2α further facilitates the progression through the G1/S checkpoint. nih.gov

Table 2: HIF-2α's Influence on Key Cell Cycle Regulators

Regulator Effect of HIF-2α Mechanism Consequence Reference
Cyclin D1 Upregulation Direct transcriptional activation of the CCND1 gene Promotes G1/S phase transition nih.govmdpi.comnih.govbroadinstitute.org
Cyclin D2 Upregulation Enhanced c-Myc-mediated expression Promotes cell cycle progression nih.govnih.gov
p21 Downregulation Enhanced c-Myc-mediated repression Relieves inhibition of cyclin-CDK complexes, promoting G1/S transition nih.govmdpi.comcore.ac.uk
p27 Downregulation Enhanced c-Myc-mediated repression Relieves inhibition of cyclin-CDK complexes, promoting G1/S transition nih.govmdpi.comcore.ac.uk
CDK4/6 Activation Increased availability of Cyclin D1 Phosphorylation of pRB, leading to E2F release oncotarget.comnih.gov

Research Methodologies for Studying Hif 2alpha and Its Modulators

Principles of Targeted HIF-2α Inhibition in Research Contexts

Targeted inhibition of HIF-2α aims to disrupt its function in promoting pathological processes, such as tumor growth, angiogenesis, and metastasis, particularly in contexts where HIF-2α is overactive due to genetic mutations (e.g., VHL deficiency) or other cellular stresses nih.govnih.gov. The primary strategy involves preventing the formation of the active HIF-2α/ARNT heterodimer, which is essential for binding to hypoxia-response elements (HREs) on DNA and initiating the transcription of target genes nih.govplos.org. By blocking this heterodimerization, researchers aim to suppress the pro-tumorigenic effects driven by HIF-2α nih.govnih.gov. This approach offers a more direct intervention compared to targeting upstream regulators, potentially leading to greater specificity and efficacy researchgate.net.

Discovery and Rational Design Strategies for HIF-2α Inhibitors

The discovery and design of HIF-2α inhibitors have benefited significantly from advances in structural biology and computational chemistry, enabling a rational approach to drug development.

A pivotal discovery in the development of HIF-2α inhibitors was the identification of a unique, large, and preformed internal cavity within the HIF-2α PAS-B (Per-ARNT-Sim B) domain nih.govplos.orgnih.govacs.org. This cavity, approximately 290 ų, is largely hydrophobic and sequestered from bulk solvent in the apo-state of the protein nih.govplos.orgnih.govacs.org. Its presence is unusual among protein structures and strongly suggests a role as a ligand-binding site nih.govnih.gov. This internal pocket serves as an allosteric site, meaning that ligand binding within this cavity induces conformational changes in the protein that propagate to other regions, specifically the β-sheet interface critical for HIF-2α/ARNT heterodimerization, thereby disrupting the interaction nih.govplos.orgresearchgate.net. The PAS-B domain of HIF-2α is particularly amenable to this type of allosteric regulation due to this well-defined cavity nih.govresearchgate.net.

Structure-Based Drug Design (SBDD) has been instrumental in identifying and optimizing HIF-2α inhibitors. By utilizing the known three-dimensional structure of the HIF-2α PAS-B domain, researchers can computationally screen libraries of compounds or design molecules de novo to fit the identified binding pocket researchgate.netarcusbio.comnih.gov. Fragment-Based Drug Discovery (FBDD) has also played a significant role, where small molecular fragments are screened for weak binding to the target protein, often using techniques like NMR or X-ray crystallography. These initial fragment hits are then elaborated and optimized to create more potent and selective inhibitors frontiersin.orgnih.govdomainex.co.uk. For instance, NMR-based screening of fragment libraries identified initial ligands that bind to the HIF-2α PAS-B domain, demonstrating the feasibility of targeting this cavity nih.govresearchgate.netnih.gov. Subsequently, these leads were optimized through medicinal chemistry efforts, guided by structural data, to improve potency and cellular activity nih.govresearchgate.netacs.orgrsc.org.

The optimization process focuses on enhancing the binding affinity (e.g., reducing the dissociation constant, Kd) of the small molecules to the HIF-2α PAS-B cavity and improving their selectivity over other related proteins, such as HIF-1α plos.orgnih.govrsc.orgresearchgate.net. Structural data, obtained through techniques like X-ray crystallography and NMR, are crucial for understanding the precise interactions between the ligand and the amino acid residues lining the cavity nih.govnih.govacs.orgresearchgate.net. This information guides iterative modifications of the ligand's chemical structure to maximize favorable interactions (e.g., hydrogen bonds, van der Waals forces) and minimize unfavorable ones, thereby increasing affinity and specificity nih.govarcusbio.comacs.orgrsc.org. For example, structural analysis revealed that the HIF-1α PAS-B domain has a smaller cavity, which hinders the binding of ligands optimized for HIF-2α, contributing to the observed selectivity plos.orgnih.gov.

Structural-Activity Relationship (SAR) Studies of HIF-2α Inhibitors

SAR studies systematically investigate how variations in the chemical structure of a molecule affect its biological activity, in this case, its ability to inhibit HIF-2α nih.govarcusbio.comacs.orgcsmres.co.uk. These studies are critical for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective drug candidates.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the detailed interactions between HIF-2α inhibitors and their target PAS-B domain cavity nih.govnih.govacs.orgresearchgate.netrsc.orgresearchgate.netrcsb.org. These techniques provide high-resolution structural information, revealing how ligands occupy the binding pocket, which amino acid residues they interact with, and how these interactions induce conformational changes in the protein. For instance, crystal structures have shown that ligands bind within the HIF-2α PAS-B cavity, displacing water molecules and interacting with specific residues like His293 and Met252 nih.govresearchgate.netcsmres.co.uk. NMR studies, such as chemical shift perturbation experiments, can map the binding sites and monitor ligand-induced conformational changes in solution, complementing crystallographic data nih.govacs.orgrsc.orgresearchgate.net. These studies have identified key residues and structural features within the cavity that are critical for potent and selective inhibition, such as the role of Met252's conformation and the formation of hydrogen bonds with His293 csmres.co.uk.

Compound List:

HIF-2α: Hypoxia-Inducible Factor 2-alpha

ARNT: Aryl Hydrocarbon Receptor Nuclear Translocator (also known as HIF-1β)

PT2385: An early HIF-2α inhibitor that entered clinical development.

PT2399: A second-generation HIF-2α inhibitor, a derivative of PT2385.

PT2977 (Belzutifan): A potent and selective HIF-2α inhibitor, approved for certain cancers.

AB521: A novel HIF-2α inhibitor developed through structure-based design.

BPI-452080: A selective small-molecule HIF-2α inhibitor.

Compound A: An initial lead compound identified via pharmacophore mapping and structure-based design.

Compound (2): A specific HIF-2α inhibitor mentioned in studies, used for biophysical characterization.

THS-044: An optimized compound used in NMR studies of HIF-2α PAS-B complex.

KG-548, KG-655, KG-279: Compounds identified through NMR-based fragment screening, binding to ARNT PAS-B or HIF-2α PAS-B.

NSC106416, NSC217021, NSC217026, NSC215639, NSC277811: Compounds identified through structure-based virtual screening against HIF-2α PAS-B.

HIF-2alpha-IN-4: (Mentioned in prompt, but not found in search results as a specific compound with detailed research findings in the provided context. The article focuses on general strategies and named inhibitors like PT2977, AB521, etc.)

An article on the specific chemical compound “this compound” cannot be generated at this time. A thorough review of publicly available scientific literature and databases has yielded no specific preclinical research data for a compound with this designation.

The search for “this compound” and related queries did not provide information on its effects in in vitro cellular models or in vivo animal models. Consequently, it is not possible to provide details on its impact on cellular proliferation, gene expression, angiogenesis, cancer stemness, or mechanisms of resistance.

It is possible that “this compound” is an internal, pre-publication designation for a novel compound, a compound that has not been advanced into published preclinical studies, or a misnomer. The field of HIF-2alpha inhibition is active, with several compounds in development and clinical trials. These include well-documented inhibitors such as Belzutifan (B610325) (MK-6482), PT2385, and PT2399, for which extensive preclinical data are available.

Without specific information on "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. We are committed to providing factually correct and verifiable information. Therefore, we are unable to proceed with the request as outlined.

Should you have an alternative, publicly documented HIF-2alpha inhibitor of interest, we would be pleased to generate a comprehensive article based on the available preclinical research.

Preclinical Research Applications and Efficacy of Hif 2alpha Inhibitors in Model Systems

In Vivo Animal Models for Systemic Research (Excluding Clinical Human Trials)

Efficacy in Xenograft Models of Various Cancer Types

In general, the efficacy of novel HIF-2α inhibitors is first evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. This approach allows for the assessment of a compound's direct anti-tumor activity in a living organism. For a compound like HIF-2alpha-IN-4, researchers would typically investigate its effects on a range of cancer types known to be driven by HIF-2α, most notably clear cell renal cell carcinoma (ccRCC), where mutations in the Von Hippel-Lindau (VHL) gene lead to constitutive HIF-2α stabilization. nih.govjkcvhl.comresearchgate.net Other potential cancer types for evaluation could include certain neuroendocrine tumors and glioblastomas. jkcvhl.com

Analysis of Tumor Growth Inhibition and Angiogenesis Modulation

A primary goal in preclinical studies of HIF-2α inhibitors is to quantify their impact on tumor growth. jcancer.orgnih.gov This involves measuring tumor volume over time in treated versus untreated animals. Successful inhibition of HIF-2α is expected to suppress the transcription of target genes that promote cell proliferation and survival. researchgate.netnih.gov

Furthermore, because HIF-2α is a master regulator of angiogenesis, its inhibition is anticipated to disrupt the formation of new blood vessels that supply tumors with oxygen and nutrients. nih.govashpublications.orgnih.govmdpi.com Analysis in this area would involve immunohistochemical staining of tumor sections for endothelial cell markers (like CD31) to quantify microvessel density. jcancer.org A reduction in vessel formation in treated tumors would indicate effective modulation of angiogenesis. ashpublications.org

Studies Utilizing Genetically Engineered Mouse Models (GEMMs) to Elucidate HIF-2alpha Function

Genetically engineered mouse models (GEMMs) are invaluable tools for understanding the in-vivo function of proteins like HIF-2α and for validating novel therapeutic agents. nih.govnih.gov In these models, genes can be knocked out, knocked in, or conditionally expressed in specific tissues to mimic human diseases more accurately than xenograft models. For instance, mouse models with a conditional deletion of the Vhl gene in the kidney develop ccRCC and are considered a robust platform for testing HIF-2α inhibitors. nih.gov Studies in such models would provide critical insights into the on-target efficacy and potential systemic effects of a compound like this compound.

Impact on Hematopoiesis and Erythropoiesis in Animal Models

HIF-2α plays a crucial physiological role in regulating erythropoiesis, the production of red blood cells, primarily through its control of erythropoietin (EPO) gene expression in the kidney and liver. nih.govbohrium.comnih.govresearchgate.netnorthwestern.edu Therefore, a key aspect of preclinical evaluation for any HIF-2α inhibitor is to assess its impact on hematopoiesis. bohrium.com Animal model studies would involve monitoring complete blood counts, including hematocrit, hemoglobin, and red blood cell levels. nih.gov This is essential for understanding the potential for on-target side effects, such as anemia, which is a known effect of systemic HIF-2α inhibition.

Preclinical Combination Studies with Other Targeted Research Agents

To enhance therapeutic efficacy and overcome potential resistance mechanisms, preclinical studies often explore the combination of a new agent with existing therapies. nih.gov For a HIF-2α inhibitor, promising combinations could include immune checkpoint inhibitors, as hypoxia in the tumor microenvironment is known to promote an immunosuppressive state. nih.govaacrjournals.org Other combinations could involve inhibitors of parallel signaling pathways, such as the mTOR pathway or other receptor tyrosine kinases. jcancer.orgnih.gov These studies would assess whether the combination results in synergistic or additive anti-tumor effects in cell culture and animal models.

Development and Application of Specialized Research Tools and Assays

Reporter Gene Assays for Transcriptional Activity (e.g., HRE-dependent luciferase)

Before testing in animal models, the potency and selectivity of a new compound are typically determined using in-vitro cell-based assays. Reporter gene assays are a common tool for this purpose. nih.govresearchgate.netresearchgate.netnih.gov In this system, cells are engineered to express a reporter protein, such as luciferase, under the control of a promoter containing Hypoxia Response Elements (HREs)—the DNA sequences that HIF-2α binds to. nih.govnih.govbpsbioscience.com When HIF-2α is active, it binds to the HREs and drives the expression of luciferase, which produces a measurable light signal. The addition of an effective HIF-2α inhibitor would block this process, leading to a dose-dependent decrease in the luciferase signal, thereby allowing for the quantification of the inhibitor's potency (e.g., its IC50 value). nih.gov

Biophysical Characterization Techniques (e.g., Scintillation Proximity Assay (SPA), Isothermal Titration Calorimetry (ITC))

Biophysical assays are fundamental to drug discovery as they provide direct evidence of the interaction between a compound and its protein target. For HIF-2α inhibitors, these techniques quantify the binding affinity and thermodynamic profile of the interaction with the HIF-2α protein, typically targeting its PAS-B domain.

Scintillation Proximity Assay (SPA)

Scintillation Proximity Assay (SPA) is a powerful and homogeneous assay technology used for high-throughput screening and characterization of receptor-ligand binding. wikipedia.orgrevvity.com The principle relies on the emission of light from scintillant-containing microscopic beads when a radiolabeled molecule binds to their surface. wikipedia.org In the context of HIF-2α, the assay is configured to measure the displacement of a known radiolabeled ligand from the HIF-2α protein by a test compound like this compound.

The general workflow involves:

Bead Preparation: SPA beads are coated with a molecule that can capture the target protein, such as an antibody or, more commonly for recombinant proteins, by exploiting an affinity tag like a His-tag. bindingdb.org

Binding Reaction: The HIF-2α protein is incubated with a radiolabeled probe that is known to bind to the same site as the inhibitor.

Proximity-Based Detection: When the radiolabeled probe binds to the HIF-2α protein on the bead, the radioisotope is brought into close enough proximity to the scintillant within the bead to stimulate light emission. wikipedia.org

Competitive Displacement: When an unlabeled inhibitor compound is added, it competes with the radiolabeled probe for binding to HIF-2α. This displacement moves the radioisotope away from the bead, leading to a decrease in light signal. The reduction in signal is proportional to the affinity and concentration of the inhibitor. bindingdb.org

This method allows for the determination of binding affinity (often expressed as an IC50 value) in a high-throughput, separation-free format. revvity.comnih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that provides a complete thermodynamic characterization of a binding interaction in a single experiment. wikipedia.orgyale.edu It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (the inhibitor) binds to a macromolecule (the HIF-2α protein). wikipedia.org

An ITC experiment involves the incremental injection of the inhibitor solution into a sample cell containing the HIF-2α protein solution while maintaining a constant temperature. yale.edu The resulting heat changes are measured with high sensitivity. researchgate.net Analysis of the data yields several key parameters:

Binding Affinity (Kd): The dissociation constant, which indicates the strength of the binding interaction.

Stoichiometry (n): The molar ratio of the inhibitor to the protein in the formed complex. researchgate.net

Enthalpy Change (ΔH): The measure of the heat released or absorbed upon binding, reflecting the changes in bonding energies. wikipedia.org

Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding.

These thermodynamic parameters offer deep insights into the molecular forces driving the binding event. For example, ITC has been used to quantitatively measure the binding affinity and 1:1 stoichiometry of small molecule inhibitors to the HIF-2α PAS-B domain. researchgate.net

Thermodynamic ParameterDescriptionTypical Information Gained for HIF-2α Inhibitors
Binding Affinity (Kd)Concentration of inhibitor required to occupy 50% of HIF-2α binding sites at equilibrium. A lower Kd indicates stronger binding.Quantifies the potency of the inhibitor's direct interaction with the HIF-2α protein.
Stoichiometry (n)The molar ratio of inhibitor to protein in the final complex (e.g., n=1 indicates one molecule of inhibitor binds to one molecule of protein).Confirms a 1:1 binding model, which is expected for inhibitors targeting the internal PAS-B cavity. researchgate.net
Enthalpy (ΔH)The heat change associated with the formation of bonds (e.g., hydrogen bonds, van der Waals interactions) between the inhibitor and HIF-2α.Provides insight into the nature of the chemical interactions driving the binding.
Entropy (ΔS)The change in the overall disorder of the system, including conformational changes in the protein and the release of water molecules from the binding site.Helps to understand contributions from factors like hydrophobic interactions and protein flexibility.

siRNA/shRNA-Mediated Gene Silencing and Gene Editing Methodologies

Gene silencing techniques are crucial for validating that the biological effects of a drug are indeed due to its interaction with the intended target. nih.gov For a HIF-2α inhibitor, these methods are used to specifically reduce the cellular levels of HIF-2α protein and compare the resulting phenotype to that produced by the inhibitor. A close match between the effects of gene silencing and drug treatment provides strong evidence for on-target activity.

siRNA (small interfering RNA)

Small interfering RNAs are short, double-stranded RNA molecules that can trigger the degradation of a specific target messenger RNA (mRNA) through a process known as RNA interference (RNAi). aacrjournals.org This leads to a transient, or temporary, reduction in the synthesis of the corresponding protein. nih.gov In preclinical research on HIF-2α, siRNAs designed to target the HIF-2α mRNA (EPAS1) are introduced into cells to specifically "knock down" HIF-2α expression. arrowheadpharma.com

Researchers use this approach to:

Validate HIF-2α as a Driver of Disease: By silencing HIF-2α in cancer cell lines, such as clear cell renal cell carcinoma (ccRCC) or glioblastoma models, scientists can observe effects on cell proliferation, migration, and survival, confirming the protein's role in the disease phenotype. nih.govarrowheadpharma.com

Confirm Mechanism of Action: The downstream effects of HIF-2α inhibition, such as the reduced expression of target genes like VEGF, can be assessed. nih.gov If treatment with an inhibitor like this compound produces the same changes in gene expression as treatment with a HIF-2α-specific siRNA, it confirms the inhibitor's mechanism.

Overcome Drug Resistance: In some cases, siRNA can be used to inhibit drug-resistant mutant forms of a target protein. nih.govarrowheadpharma.com

shRNA (short hairpin RNA)

Short hairpin RNAs are RNA sequences that form a tight hairpin (stem-loop) structure. nih.gov They are typically encoded in a DNA vector (e.g., a plasmid or a viral vector like a lentivirus) and introduced into cells. biorxiv.org Once inside the cell, the shRNA is processed by the cell's machinery into a functional siRNA, leading to long-term, stable silencing of the target gene. nih.gov

The use of shRNA offers several advantages:

Stable Knockdown: It allows for the creation of cell lines that have permanently reduced levels of HIF-2α, which is useful for long-term experiments and for developing animal models.

In Vivo Studies: Viral vectors expressing shRNAs can be used to silence HIF-2α in specific tissues within an animal model, allowing for the study of the target's function in a whole organism. nih.gov

Therapeutic Potential: shRNA-based therapies themselves are being explored, providing a parallel approach to small molecule inhibitors. biorxiv.org For instance, studies have investigated shRNA-mediated knockdown of HIF-2α to inhibit tumor growth and angiogenesis. nih.govnih.gov

Model SystemGene Silencing MethodKey Research FindingReference
Glioblastoma Stem Cells (U87-derived and patient-derived)siRNASilencing of HIF-2α reduced cell migration, decreased chemoresistance, and induced differentiation, suggesting it is critical for maintaining the malignant stem cell phenotype. nih.govoaepublish.com
Clear Cell Renal Cell Carcinoma (ccRCC) Patient-Derived Xenografts (PDXs)siRNA (tumor-directed)A targeted siRNA drug depleted HIF-2α protein in tumors, inhibited target gene expression (e.g., VEGF), and suppressed tumor growth, validating HIF-2α as a therapeutic target. nih.govarrowheadpharma.com
Mouse Embryonic Stem CellsshRNAUsed shRNA against Oct-4 (a HIF-2α target) to demonstrate that HIF-2α-driven tumor growth is mediated through the upregulation of Oct-4. nih.gov
Mouse models of retinal degenerationshRNA (AAV vector)A dual-acting gene therapy was developed using shRNAs to simultaneously target HIF-1α in photoreceptors and HIF-2α in the retinal pigment epithelium to mitigate degeneration. biorxiv.org

Conceptual Therapeutic Implications and Future Directions in Hif 2alpha Research

Conceptualization of HIF-2alpha as a Targeted Research Modality

HIF-2α functions as a key oncogenic driver, particularly in cancers characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. nih.gov In normal oxygen conditions, the VHL protein (pVHL) targets the HIF-α subunit for proteasomal degradation. targetedonc.com Loss of pVHL function, a hallmark of clear cell renal cell carcinoma (ccRCC), leads to the constitutive stabilization and accumulation of HIF-2α, even in the presence of oxygen (a state known as pseudohypoxia). nih.govarcusbio.com This stabilized HIF-2α translocates to the nucleus, forms a heterodimer with HIF-1β (also known as ARNT), and activates the transcription of a broad array of target genes that promote tumorigenesis, including those involved in angiogenesis (e.g., VEGF), cell cycle progression (e.g., Cyclin D1), and nutrient transport. nih.govnih.gov

The dependence of certain tumors on this pathway makes HIF-2α an ideal candidate for targeted therapy. The central concept behind HIF-2α inhibition is to disrupt its function as a transcription factor. Small-molecule inhibitors are designed to bind to an internal cavity within the HIF-2α PAS-B domain, a region critical for its dimerization with ARNT. arcusbio.comresearchgate.net This binding induces a conformational change that allosterically prevents the formation of the functional HIF-2α/ARNT heterodimer, thereby blocking the transcription of its downstream target genes. arcusbio.com This targeted approach offers a specific mechanism to counteract a key genetic driver of cancer, as demonstrated by the efficacy of inhibitors like belzutifan (B610325) in VHL-driven tumors. nih.gov

Mechanisms of Intrinsic and Acquired Resistance to HIF-2alpha Inhibitors in Preclinical Settings

Despite the promise of HIF-2α inhibition, the emergence of resistance is a significant challenge. Preclinical and clinical studies have begun to elucidate the molecular mechanisms that allow cancer cells to evade these targeted therapies.

Intrinsic Resistance: Preclinical models suggest that intrinsic, or pre-existing, resistance can be linked to the relative levels of HIF-α subunits. In some renal cell carcinoma models, cells that were less sensitive to the HIF-2α inhibitor PT2399 (a preclinical derivative of belzutifan) exhibited lower baseline levels of HIF-2α protein compared to sensitive cells. nih.gov These resistant cells also showed higher expression of HIF-1α, suggesting a potential compensatory mechanism where tumors can rely on the parallel HIF-1α pathway to survive. nih.gov

Acquired Resistance: Acquired resistance develops under the selective pressure of treatment. A primary mechanism observed in both preclinical patient-derived xenograft (PDX) models and in patients is the emergence of secondary mutations within the HIF-2α protein itself. nih.govnih.gov

Gatekeeper Mutations: A key identified mutation is the G323E substitution in the HIF-2α PAS-B domain. nih.govresearchgate.net This "gatekeeper" mutation occurs within the drug-binding pocket and is thought to sterically hinder the inhibitor from binding effectively, thereby allowing the HIF-2α/ARNT complex to remain intact and transcriptionally active even in the presence of the drug. researchgate.net

Mutations in Binding Partners: Another mechanism involves mutations in the heterodimerization partner, ARNT (HIF-1β). The F446L mutation in ARNT was identified in a preclinical tumorgraft model of acquired resistance. nih.gov This mutation is believed to increase the binding affinity between HIF-2α and ARNT, making it more difficult for the inhibitor to dissociate the complex. nih.gov

These findings underscore the ability of tumors to evolve and adapt to targeted therapies, highlighting the need for strategies to overcome or prevent the development of such resistance mutations.

Resistance MechanismTypeKey Molecular AlterationPreclinical Evidence
Compensatory Pathway ActivationIntrinsicLower baseline HIF-2α levels; higher HIF-1α expressionObserved in RCC models with reduced sensitivity to PT2399. nih.gov
Gatekeeper MutationAcquiredEPAS1 gene mutation (p.G323E)Identified in tumorgraft models and patients after prolonged treatment with PT2385. nih.govresearchgate.net
Partner Protein MutationAcquiredARNT gene mutation (p.F446L)Identified in a patient-derived xenograft model resistant to PT2399. nih.gov

Identification of Conceptual Biomarkers for Preclinical Sensitivity to HIF-2alpha Modulation

Identifying which tumors will respond to HIF-2α inhibition is critical for the clinical application of these agents. Research has focused on identifying predictive biomarkers that can forecast sensitivity.

Genetic Biomarkers: The most prominent conceptual biomarker for sensitivity is the genetic status of the VHL pathway. Tumors with biallelic inactivation of the VHL gene are considered highly dependent on HIF-2α for their growth and survival, making them prime candidates for inhibition. nih.gov Beyond VHL, a broader "pseudohypoxic" molecular profile may also predict sensitivity. This includes mutations in genes encoding enzymes of the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase (SDHA/B/C/D) and fumarate (B1241708) hydratase (FH), which lead to the accumulation of oncometabolites that inhibit the enzymes responsible for HIF-α degradation, thereby stabilizing HIF-2α. nih.gov Similarly, mutations in the HIF prolyl hydroxylases (EGLN/PHDs) themselves could confer sensitivity. nih.gov

Pharmacodynamic Biomarkers: A key pharmacodynamic biomarker—one that indicates target engagement—is the level of circulating erythropoietin (EPO). nih.govelsevierpure.com EPO is a direct transcriptional target of HIF-2α. Inhibition of HIF-2α leads to a measurable decrease in plasma EPO concentrations, confirming that the drug is hitting its target and exerting a biological effect. elsevierpure.com This on-target effect is often associated with the common side effect of anemia observed with these inhibitors. nih.gov

Expression-Based Biomarkers: While VHL status is key, not all VHL-mutant tumors respond equally. nih.gov Therefore, direct measurement of HIF-2α protein or RNA expression levels may serve as a more proximal biomarker of pathway activation and potential dependency. urotoday.com High HIF-2α expression is being explored as a prognostic marker and may refine patient selection for therapy. nih.govurotoday.com

Conceptual Development of Next-Generation HIF-2alpha Inhibitors and Analogues

Building on the success of first-in-class inhibitors, research is actively focused on developing next-generation compounds with improved properties and the ability to overcome resistance.

The development strategy involves iterative structure-activity relationship (SAR) optimization to identify novel chemical scaffolds. arcusbio.comarcusbio.com Researchers are exploring compounds like cycloalkyl[c]thiophenes, which represent a new chemotype that can effectively bind to the HIF-2α internal cavity and disrupt its function. researchgate.net The goal is to create molecules with greater potency, selectivity, and improved pharmacokinetic profiles. arcusbio.com

Several next-generation inhibitors are in preclinical and early clinical development:

NKT-2152: A novel small-molecule inhibitor that has been shown in preclinical models to interfere with HIF-2α degradation and disrupt the HIF-2α/ARNT complex. nih.gov

AB521: An inhibitor that demonstrated dose-dependent tumor reduction in RCC xenograft models and showed potential synergistic activity when combined with the tyrosine kinase inhibitor cabozantinib (B823) in preclinical studies. nih.gov

Casdatifan (formerly DFF332): An inhibitor being evaluated in clinical trials for patients with advanced ccRCC. urotoday.comaacrjournals.org

These next-generation agents aim to offer improved efficacy, potentially overcome resistance mutations identified with earlier compounds, and expand the application of HIF-2α inhibition to a broader range of cancers. nih.govurotoday.com

CompoundDevelopment Stage (as of early 2025)Investigational ContextReference
Belzutifan (MK-6482)ApprovedVHL-associated and sporadic RCC targetedonc.com
NKT-2152Phase 1/2 Clinical TrialPreviously treated advanced ccRCC nih.govurotoday.com
AB521Preclinical / Phase 1RCC xenograft models nih.gov
CasdatifanPhase 1 Clinical TrialPreviously treated clear cell RCC urotoday.com

Emerging Research Areas and Unexplored Biological Roles of HIF-2alpha

While the role of HIF-2α in ccRCC is well-established, ongoing research is uncovering its broader biological functions in both cancer and non-cancer pathologies. These emerging areas represent new opportunities for therapeutic intervention.

Tumor Microenvironment and Immunity: HIF-2α is not only active in tumor cells but also in stromal and immune cells within the tumor microenvironment. nih.gov In tumor-associated macrophages (TAMs), HIF-2α can promote a pro-tumor M2-like phenotype. nih.gov Furthermore, HIF-2α has been implicated in immune evasion by upregulating the expression of the immune checkpoint ligand PD-L1 in cancer cells, suggesting that HIF-2α inhibition could have synergistic effects with immunotherapy. nih.govascopubs.org

Cellular Metabolism: Beyond angiogenesis, HIF-2α plays a role in reprogramming cellular metabolism. Recent studies have linked HIF-2α to the regulation of cellular iron homeostasis and susceptibility to ferroptosis, a form of iron-dependent cell death. mdpi.com This suggests a potential role for HIF-2α inhibitors in modulating this process.

Distinct Roles from HIF-1α: There is a growing appreciation for the distinct and sometimes opposing roles of HIF-1α and HIF-2α. nih.gov While HIF-1α is often associated with the acute response to hypoxia and glycolysis, HIF-2α appears to mediate responses to chronic hypoxia and has a different set of target genes. nih.govmdpi.com In some contexts, HIF-1α may even have tumor-suppressive functions, whereas HIF-2α is more consistently pro-tumorigenic. nih.gov Understanding this "HIF switch" is a key area of ongoing research.

Non-Oncologic Roles: The cell-specific expression of HIF-2α points to important physiological and pathological roles outside of cancer. For example, in retinal ischemia, HIF-2α is specifically activated in Müller glia and astrocytes, while HIF-1α is stabilized in neuronal cells, suggesting differential roles for the two factors in the ischemic response. ucl.ac.ukplos.org

Advancements in Research Methodologies for Deeper Understanding of HIF-2alpha Biology

Progress in understanding HIF-2α biology is being accelerated by cutting-edge research methodologies that allow for high-throughput and in-depth analysis of gene function.

CRISPR-Based Functional Genomics: CRISPR screens have become a powerful tool for systematically interrogating the genome to identify genes and pathways related to HIF-2α signaling. nih.gov

CRISPR knockout screens can identify genes whose loss confers sensitivity or resistance to HIF-2α inhibitors.

CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) screens allow for targeted gene suppression or overexpression, respectively. youtube.com These technologies can probe the consequences of upregulating or downregulating pathways that might be missed by simple knockout screens, providing a more nuanced understanding of the cellular response to HIF-2α modulation. youtube.com

Advanced In Vivo Models: The development of sophisticated mouse models using technologies like CRISPR-Cas12a enables researchers to simultaneously assess the impact of multiple genetic changes in vivo. yale.edu These models are invaluable for studying the complex genetic interactions between the HIF pathway and other signaling networks in the context of a whole organism, providing crucial insights into tumor development and therapeutic response. yale.edu

High-Content Imaging and Single-Cell Analysis: Combining CRISPR screens with high-content readouts, such as single-cell RNA sequencing, allows for an unprecedented level of detail in characterizing cellular responses. nih.gov This approach can reveal heterogeneous responses within a cell population and uncover novel mechanisms of action or resistance to HIF-2α inhibitors at the single-cell level.

These advanced methodologies are crucial for dissecting the complexity of the HIF pathway, identifying novel therapeutic targets, and developing more effective strategies to combat HIF-2α-driven diseases.

Q & A

Q. What are the primary molecular targets and mechanisms of action of HIF-2alpha-IN-4 in hypoxia signaling pathways?

this compound selectively inhibits hypoxia-inducible factor 2α (HIF-2α) by binding to its PAS-B domain, disrupting heterodimerization with HIF-1β and subsequent transcriptional activation of hypoxia-responsive genes. Methodologically, this can be validated via in vitro assays such as electrophoretic mobility shift assays (EMSAs) to assess DNA-binding inhibition and luciferase reporter assays to measure transcriptional activity reduction .

Q. Which standard in vitro assays are recommended for initial validation of this compound efficacy?

Key assays include:

  • Cell viability assays (e.g., MTT or ATP-based luminescence) to assess cytotoxicity.
  • Western blotting to quantify HIF-2α protein levels under hypoxic conditions.
  • qRT-PCR to measure downstream gene expression (e.g., VEGF, EPO). Ensure hypoxic chambers (1% O₂) or chemical mimetics (e.g., CoCl₂) are used to simulate hypoxia .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Characterize each batch using high-performance liquid chromatography (HPLC) for purity (>95%) and nuclear magnetic resonance (NMR) for structural confirmation. Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PT2385, a known HIF-2α inhibitor) in all experiments to normalize results .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding effects in this compound studies involving in vivo models?

  • Use syngeneic or orthotopic tumor models to preserve tumor microenvironment relevance.
  • Implement randomized block designs to control for variables like tumor size and host immune status.
  • Validate target engagement via immunohistochemistry (IHC) for HIF-2α nuclear localization and RNA-seq to confirm pathway inhibition .

Q. How can contradictory data on this compound’s off-target effects be resolved?

Q. How should researchers design studies to evaluate this compound synergism with immune checkpoint inhibitors?

Use multiplex immunofluorescence to profile tumor-infiltrating lymphocytes (TILs) and myeloid-derived suppressor cells (MDSCs). Combine this compound with anti-PD-1/PD-L1 agents in a fractional factorial design to isolate interaction effects. Validate findings using single-cell RNA-seq to map immune cell functional states .

Data Analysis & Reporting

Q. What statistical approaches address heteroscedasticity in dose-response data for this compound?

Apply weighted least squares regression or generalized linear models (GLMs) with variance-stabilizing transformations (e.g., Box-Cox). For non-linear responses, use hierarchical Bayesian models to account for inter-experiment variability .

Q. How can meta-analyses reconcile disparities in this compound efficacy across published studies?

Perform systematic reviews following PRISMA guidelines, extracting data on IC₅₀ values, model systems, and hypoxia induction methods. Use random-effects models to calculate pooled effect sizes and assess heterogeneity via statistics. Sensitivity analyses should exclude outlier studies .

Q. What are best practices for reporting negative or inconclusive results with this compound?

Clearly document assay conditions (e.g., hypoxia duration, cell confluence), batch-specific drug activity , and statistical power calculations. Use Bliss independence or Chou-Talalay models to distinguish additive vs. antagonistic effects in combination studies. Publish negative data in repositories like Zenodo to avoid publication bias .

Ethical & Reproducibility Considerations

Q. How should researchers address potential conflicts between this compound’s therapeutic promise and toxicity risks?

Preclinical studies must follow ARRIVE 2.0 guidelines for rigor. Include dose-escalation cohorts in animal models to define maximum tolerated doses (MTDs). For translational work, obtain IRB approval for correlative biomarker studies in patient-derived xenografts (PDXs) .

Q. What steps ensure reproducibility of this compound studies across labs?

  • Share raw datasets (e.g., RNA-seq FASTQ files) via public repositories (GEO, SRA).
  • Provide synthetic protocols with detailed reaction conditions (e.g., temperature, catalyst ratios).
  • Adopt MIAME (Microarray) or MIAPE (Proteomics) standards for omics data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.